2-[(Oxan-3-yl)methoxy]pyridine
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Overview
Description
Its unique structure offers opportunities for innovative studies and discoveries. This compound is known for its distinctive physical and chemical properties, making it a subject of interest in various fields of study.
Chemical Reactions Analysis
2-[(Oxan-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Oxan-3-yl)methoxy]pyridine has numerous scientific research applications. It is used in chemistry for the synthesis of more complex heterocyclic systems. In biology and medicine, it serves as a building block for designing drugs and other bioactive molecules. The compound’s unique structure allows for innovative studies in various fields, including pharmacology and materials science .
Mechanism of Action
The mechanism of action of 2-[(Oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds often exert their effects through binding to specific receptors or enzymes, thereby modulating biological processes .
Comparison with Similar Compounds
2-[(Oxan-3-yl)methoxy]pyridine can be compared with other pyridine derivatives that exhibit antimicrobial, antiviral, and other therapeutic properties. Similar compounds include various pyridine-based molecules that have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The uniqueness of this compound lies in its specific structure, which offers distinct opportunities for scientific research and applications.
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJVSUGYODHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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